molecular formula C7H5F2NO2 B1403633 1,2-Difluoro-4-methyl-3-nitrobenzene CAS No. 1422193-81-4

1,2-Difluoro-4-methyl-3-nitrobenzene

Cat. No.: B1403633
CAS No.: 1422193-81-4
M. Wt: 173.12 g/mol
InChI Key: GFANTEIXQHMGKZ-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of nitrobenzene, characterized by the presence of two fluorine atoms and a methyl group on the benzene ring. This compound is typically a light yellow liquid and is used in various chemical syntheses and industrial applications .

Preparation Methods

The synthesis of 1,2-Difluoro-4-methyl-3-nitrobenzene involves several steps:

Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

1,2-Difluoro-4-methyl-3-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1,2-difluoro-4-methyl-3-aminobenzene, while oxidation of the methyl group produces 1,2-difluoro-4-carboxy-3-nitrobenzene .

Scientific Research Applications

1,2-Difluoro-4-methyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 1,2-Difluoro-4-methyl-3-nitrobenzene exerts its effects depends on its specific application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

1,2-Difluoro-4-methyl-3-nitrobenzene can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its combination of fluorine, methyl, and nitro groups, which confer specific reactivity and stability advantages.

Properties

IUPAC Name

1,2-difluoro-4-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFANTEIXQHMGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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